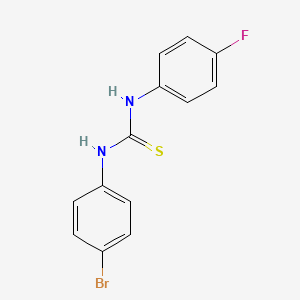![molecular formula C14H22N2O3S2 B5503417 N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)
N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide is a compound with potential antimicrobial properties, as inferred from related research on similar sulfonamide derivatives. These compounds have been studied for their ability to combat various Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the broad-spectrum potential of sulfonamide-containing compounds in antimicrobial therapy (Ghorab et al., 2017).
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves starting materials such as dimethylamino derivatives, which undergo various reactions to yield sulfonamide moieties. For instance, compounds have been synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, leading to structures that include sulfonamide groups (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex, with crystallographic studies revealing detailed insights into their configuration. X-ray crystallography has been used to determine the crystal structures of such compounds, providing a deep understanding of their molecular geometry and potential interaction sites for biological activity (Ghorab et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds can participate in various chemical reactions, including competitive formation of different heterocyclic compounds such as thiadiazoles and oxathiazoles. These reactions are influenced by the nature of the starting materials and the reaction conditions, leading to a diverse array of potential sulfonamide derivatives (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and stability, are crucial for their potential applications. For example, the synthesis and properties of fluorogenic reagents for thiols demonstrate the importance of understanding the reactivity and fluorescence characteristics of sulfonamide compounds (Toyo’oka et al., 1989).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as their reactivity towards various functional groups and their potential to form stable heterocyclic structures, are fundamental to their utility in various applications. Studies on reactions of sulfonamide derivatives highlight their versatility and potential for creating a wide range of biologically active compounds (Tornus et al., 1996).
科学的研究の応用
Preparation and Binding Properties
Novel cyclodextrin dimers linked with sulfur-containing linkers, including thiophene derivatives, have been synthesized to study their guest binding properties. These dimers demonstrate an intramolecular inclusion of the linker moiety to the cyclodextrin cavity, affecting the complexation of guest molecules. Such findings suggest potential applications in creating host-guest systems for chemical sensing or molecular recognition (Yamamura et al., 1999).
Antiviral Activity
Thiophene derivatives have been shown to possess significant antiviral activity. A study describes the synthesis of thiazole C-nucleosides from glycosyl cyanides and liquid hydrogen sulfide, demonstrating in vitro activity against various viruses. This highlights the potential of thiophene derivatives in developing new antiviral drugs (Srivastava et al., 1977).
Antimicrobial Activity
Research on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives reveals interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Such compounds, incorporating sulfur moieties, demonstrate the importance of thiophene derivatives in designing new antimicrobials (Ghorab et al., 2017).
Mechanochemical Synthesis
The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including those related to anti-diabetic drugs, underscores the utility of thiophene derivatives in pharmaceutical manufacturing. This method offers a green alternative to traditional synthesis, reducing the need for solvents and potentially hazardous chemicals (Tan et al., 2014).
Catalysis and Organic Synthesis
Thiophene derivatives are used in catalyst-controlled chemoselective cyclizations, demonstrating their role in complex organic syntheses. The selective achievement of all-alkene [2 + 2 + 2] and [2 + 2] cyclizations highlights their potential in designing versatile synthetic routes for organic compounds (Wei et al., 2019).
Fluorescent Probing and Sensing
The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols showcases the application of thiophene derivatives in chemical sensing. Such probes offer high selectivity and sensitivity, important for environmental and biological sciences (Wang et al., 2012).
作用機序
特性
IUPAC Name |
N-cycloheptyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-16(2)21(18,19)12-9-13(20-10-12)14(17)15-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNYBLPGYDGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)
![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)
![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)
![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)
